![molecular formula C16H19N3O B7497404 N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7497404.png)
N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BPAM" and is a selective agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and is involved in modulating neurotransmitter release. BPAM has been shown to have a high affinity for TAAR1 and can activate this receptor with high selectivity.
Mechanism of Action
BPAM acts as a partial agonist for N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, which means that it can activate this receptor but to a lesser extent than the endogenous ligand. When BPAM binds to N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, it can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can have downstream effects on various physiological processes, including mood, cognition, and reward.
Biochemical and Physiological Effects:
BPAM has been shown to have various biochemical and physiological effects in animal models. One study found that BPAM can increase locomotor activity and induce hyperthermia, which suggests that it may have stimulant-like effects. Another study found that BPAM can reduce food intake and body weight in rats, which suggests that it may have potential applications in the treatment of obesity.
Advantages and Limitations for Lab Experiments
BPAM has several advantages for use in scientific research, including its high selectivity for N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine and its ability to modulate neurotransmitter release. However, one limitation of BPAM is that it has a relatively short half-life in vivo, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for research on BPAM, including investigating its potential therapeutic applications in the treatment of drug addiction, obesity, and other neuropsychiatric disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on neurotransmitter release and to develop more potent and selective N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine agonists. Overall, BPAM has significant potential as a tool for investigating the role of N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine in modulating neurotransmitter release and its potential therapeutic applications.
Synthesis Methods
BPAM can be synthesized using a multi-step process involving the reaction of 2-benzofuranmethyl chloride with 5-methyl-1H-pyrazole-4-carboxylic acid followed by reductive amination with 3-(dimethylamino)propylamine. The final product can be obtained through purification using chromatography.
Scientific Research Applications
BPAM has been used in various scientific research studies to investigate the role of N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine in modulating neurotransmitter release and its potential therapeutic applications. One study found that BPAM can enhance the release of dopamine in the prefrontal cortex, which is a region of the brain involved in cognitive function and decision-making. Another study found that BPAM can reduce the rewarding effects of cocaine, which suggests that it may have potential applications in the treatment of drug addiction.
properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-14(10-18-19-12)6-4-8-17-11-15-9-13-5-2-3-7-16(13)20-15/h2-3,5,7,9-10,17H,4,6,8,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWQCLLUYMKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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